molecular formula C20H24O2 B1211464 (4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one CAS No. 2384-20-5

(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one

Katalognummer: B1211464
CAS-Nummer: 2384-20-5
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: CDCUHRTZLOKMFC-ICSRJNTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one is a complex organic compound with a unique tetracyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, methylation, and methoxylation under specific conditions. For example, the cyclization step might require the use of strong acids or bases as catalysts, while methylation and methoxylation could involve reagents such as methyl iodide and sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various biomolecules to understand its effects on biological systems.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. This might include its use as a lead compound for developing new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, its unique structure might make it suitable for use in polymers or as a component in electronic devices.

Wirkmechanismus

The mechanism of action of (4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one: Unique due to its specific functional groups and tetracyclic structure.

    (4as,12as)-8-hydroxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    (4as,12as)-8-methoxy-12a-ethyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic structure. This makes it distinct from other similar compounds and potentially gives it unique properties and applications.

Eigenschaften

CAS-Nummer

2384-20-5

Molekularformel

C20H24O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

(4aS,12aS)-8-methoxy-12a-methyl-2,3,4,4a,5,6,11,12-octahydrochrysen-1-one

InChI

InChI=1S/C20H24O2/c1-20-11-10-16-15-9-7-14(22-2)12-13(15)6-8-17(16)18(20)4-3-5-19(20)21/h7,9,12,18H,3-6,8,10-11H2,1-2H3/t18-,20-/m0/s1

InChI-Schlüssel

CDCUHRTZLOKMFC-ICSRJNTNSA-N

SMILES

CC12CCC3=C(C1CCCC2=O)CCC4=C3C=CC(=C4)OC

Isomerische SMILES

C[C@]12CCC3=C([C@@H]1CCCC2=O)CCC4=C3C=CC(=C4)OC

Kanonische SMILES

CC12CCC3=C(C1CCCC2=O)CCC4=C3C=CC(=C4)OC

2384-20-5

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one
Reactant of Route 2
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one
Reactant of Route 3
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one
Reactant of Route 4
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one
Reactant of Route 5
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one
Reactant of Route 6
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.